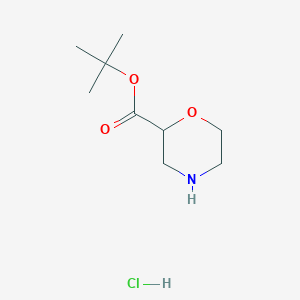

Tert-butyl morpholine-2-carboxylate;hydrochloride

Vue d'ensemble

Description

Tert-butyl morpholine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl morpholine-2-carboxylate;hydrochloride typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Deprotection of the Tert-Butyl Ester

The tert-butyl group is a common protecting group for carboxylic acids. Under acidic conditions, the ester undergoes hydrolysis to yield morpholine-2-carboxylic acid hydrochloride.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or water.

-

Temperature : Room temperature (20–25°C) or reflux.

Example :

Key Observations :

Amine Functionalization via Nucleophilic Substitution

The protonated amine in the hydrochloride salt can act as a leaving group under basic conditions. After deprotonation, the free amine participates in nucleophilic substitution or coupling reactions.

Acylation Reactions

Reaction Conditions :

-

Reagents : Acyl chlorides or activated esters (e.g., HATU-mediated coupling) .

-

Base : DIEA or triethylamine.

-

Solvent : DMF or THF.

Example :

| Substrate | Reagent | Yield | Conditions |

|---|---|---|---|

| 4-(5-Trifluoromethyl-oxadiazol-3-yl)benzoic acid | HATU, DIEA, DMF | 82% | 20°C, 16 h |

Notes :

-

The hydrochloride salt requires neutralization (e.g., with DIEA) to liberate the free amine prior to acylation .

-

Coupling efficiency depends on steric hindrance from the morpholine ring .

Reduction of the Ester Group

The tert-butyl ester can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions :

-

Solvent : Dry THF or ether.

-

Temperature : 0°C to reflux.

Example :

Key Observations :

-

LiAlH₄ achieves full reduction within 4 hours at reflux.

-

NaBH₄ is less effective due to the steric bulk of the tert-butyl group .

Ring-Opening Reactions

The morpholine ring undergoes ring-opening under strongly acidic or basic conditions, forming linear amines or amino alcohols.

Acidic Conditions :

-

Reagents : Concentrated H₂SO₄ or HCl.

-

Products : Linear secondary amine hydrochlorides.

Basic Conditions :

Example :

Oxidation Reactions

The morpholine ring’s nitrogen and oxygen atoms influence oxidation pathways.

Oxidation of the Amine :

-

Reagents : KMnO₄ or CrO₃.

-

Products : Nitroso or nitro derivatives under controlled conditions.

Example :

Key Observations :

-

Over-oxidation to nitro compounds occurs at elevated temperatures.

Photoredox-Mediated Reactions

Recent studies highlight the use of photoredox catalysis for functionalizing morpholine derivatives .

Giese-Type Radical Addition :

Example :

Data from Photoredox Reactions :

| Substrate | Catalyst | Yield | Diastereoselectivity |

|---|---|---|---|

| Morpholine hemiaminal | Ir(ppy)₃ | 75% | 4:1 dr |

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs from neutral morpholine derivatives due to the protonated amine’s electronic effects.

| Reaction Type | Tert-Butyl Morpholine-2-Carboxylate Hydrochloride | Tert-Butyl Morpholine-4-Carboxylate |

|---|---|---|

| Acylation Efficiency | Moderate (requires neutralization) | High (free amine available) |

| Ester Hydrolysis | Faster (HCl catalysis) | Slower (requires stronger acid) |

| Reduction | Lower yield (steric hindrance) | Higher yield |

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block : Tert-butyl morpholine-2-carboxylate; hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of diverse morpholine derivatives that are crucial in medicinal chemistry.

- Synthesis of Bioactive Molecules : It has been utilized in synthesizing pharmaceuticals targeting specific biological pathways, including enzyme inhibitors.

2. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that morpholine derivatives exhibit antibacterial and antifungal properties. Tert-butyl morpholine-2-carboxylate; hydrochloride has shown potential in inhibiting the growth of specific pathogens.

- Inhibition of Enzymes : Notably, it has been identified as a potent inhibitor of polyketide synthase (Pks13), an enzyme essential for the survival of Mycobacterium tuberculosis. This suggests its potential role in developing new antitubercular agents.

| Compound | Target | IC Value (µM) | Effectiveness |

|---|---|---|---|

| Tert-butyl morpholine-2-carboxylate; hydrochloride | Pks13 | < 1 | High |

| Benzofuran Series | Pks13 | > 1 | Moderate |

Industrial Applications

1. Agrochemicals

- The compound's reactivity is exploited in developing herbicides and pesticides, contributing to agricultural productivity.

2. Specialty Chemicals

- It is used in producing polymers and other specialty chemicals, showcasing its versatility in industrial applications.

Case Studies and Research Findings

1. Structure–Activity Relationship Studies

Research has focused on modifying the structure of tert-butyl morpholine derivatives to enhance their biological activity. For instance, various substituents have been tested for their potency against bacterial strains, demonstrating the compound's adaptability in medicinal chemistry.

2. Synthesis Innovations

Novel synthetic routes have been developed to create more complex derivatives from tert-butyl morpholine-2-carboxylate; hydrochloride, underscoring its utility as a precursor in advanced organic synthesis.

3. Biological Activity Investigations

Studies have indicated that compounds within the morpholine class often exhibit significant biological properties, including antibacterial and antifungal activities. Although specific pharmacological effects of tert-butyl morpholine-2-carboxylate; hydrochloride are not extensively documented, preliminary investigations suggest promising avenues for further research.

Mécanisme D'action

The mechanism of action of tert-butyl morpholine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride

- Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Uniqueness

Tert-butyl morpholine-2-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Activité Biologique

Tert-butyl morpholine-2-carboxylate; hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms, and comparative studies with similar compounds.

Chemical Structure and Properties

Tert-butyl morpholine-2-carboxylate; hydrochloride has a unique structure that contributes to its biological properties. The compound features a tert-butyl group, a morpholine ring, and a carboxylate moiety, which collectively influence its interaction with biological targets.

The compound acts primarily as an enzyme inhibitor or activator , affecting various biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes. This interaction can modulate metabolic pathways, making it valuable for therapeutic applications.

Enzyme Inhibition

Research indicates that tert-butyl morpholine-2-carboxylate; hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of histone acetyltransferases (HATs), which play critical roles in gene transcription regulation .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In a study focusing on Trypanosoma cruzi, the causative agent of Chagas' disease, derivatives of morpholine compounds exhibited significant suppression of parasite burden in animal models . This highlights the potential of tert-butyl morpholine-2-carboxylate; hydrochloride as a lead compound for developing new treatments for parasitic infections.

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride | Aminomethyl substitution | Enhanced enzyme inhibition |

| Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride | 2-Aminoethyl substitution | Increased antiparasitic activity |

Tert-butyl morpholine-2-carboxylate; hydrochloride is distinct due to its specific structural characteristics that confer unique reactivity and binding properties compared to similar compounds. Its ability to modulate enzyme activity and affect cellular processes sets it apart in pharmacological research.

Research Findings

Recent studies have focused on optimizing the biological activity of morpholine derivatives. For example, modifications in the substituents on the morpholine ring have been shown to enhance both potency and selectivity against target enzymes while minimizing cytotoxicity in human cell lines .

Case Studies

- Chagas Disease Treatment : A series of studies evaluated the efficacy of morpholine derivatives against Trypanosoma cruzi. The findings indicated that certain analogs demonstrated submicromolar activity (pEC50 > 6) against the parasite, suggesting promising therapeutic potential .

- Cancer Research : Inhibitors derived from morpholine structures have been tested for their effects on cancer cell lines, revealing moderate inhibitory activity against HATs involved in breast and prostate cancer pathways. Some compounds showed IC50 values as low as 1.6 μM, indicating strong potential for further development .

Propriétés

IUPAC Name |

tert-butyl morpholine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-10-4-5-12-7;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIWXHDRIZYSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCO1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490430-35-6 | |

| Record name | tert-butyl morpholine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.